molecular formula C6H9ClO3 B2966306 Tetrahydrofurfuryl chloroformate CAS No. 64661-06-9

Tetrahydrofurfuryl chloroformate

Cat. No.: B2966306
CAS No.: 64661-06-9
M. Wt: 164.59
InChI Key: JUEYJVZDCUZWDX-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl chloroformate is an organic compound with the chemical formula C₆H₉ClO₃. It is a derivative of tetrahydrofurfuryl alcohol and chloroformic acid. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofurfuryl chloroformate can be synthesized through the reaction of tetrahydrofurfuryl alcohol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:

C5H9OCH2OH+COCl2C5H9OCH2OCOCl+HCl\text{C}_5\text{H}_9\text{OCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{C}_5\text{H}_9\text{OCH}_2\text{OCOCl} + \text{HCl} C5​H9​OCH2​OH+COCl2​→C5​H9​OCH2​OCOCl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfuryl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form tetrahydrofurfuryl alcohol and carbon dioxide.

    Reduction: It can be reduced to tetrahydrofurfuryl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Amines: Reacts with amines to form carbamates under mild conditions.

    Alcohols: Reacts with alcohols to form carbonates, often in the presence of a base.

    Water: Hydrolysis occurs readily in aqueous conditions.

Major Products

    Carbamates: Formed from reactions with amines.

    Carbonates: Formed from reactions with alcohols.

    Tetrahydrofurfuryl Alcohol: Formed from hydrolysis or reduction reactions.

Scientific Research Applications

Tetrahydrofurfuryl chloroformate has several applications in scientific research:

    Biology: Employed in the modification of biomolecules for various biochemical studies.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Chloroformate: Similar in structure but with an ethyl group instead of a tetrahydrofurfuryl group.

    Methyl Chloroformate: Contains a methyl group and is used in similar reactions.

    Benzyl Chloroformate: Used for introducing the benzyl protecting group in organic synthesis.

Uniqueness

Tetrahydrofurfuryl chloroformate is unique due to its tetrahydrofurfuryl group, which imparts different reactivity and solubility properties compared to other chloroformates. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

oxolan-2-ylmethyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c7-6(8)10-4-5-2-1-3-9-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEYJVZDCUZWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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